molecular formula C25H15F4N B5962337 4-(9-benzyl-9H-fluoren-9-yl)-2,3,5,6-tetrafluoropyridine

4-(9-benzyl-9H-fluoren-9-yl)-2,3,5,6-tetrafluoropyridine

Cat. No.: B5962337
M. Wt: 405.4 g/mol
InChI Key: OKLMPRVIBVPBHX-UHFFFAOYSA-N
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Description

4-(9-benzyl-9H-fluoren-9-yl)-2,3,5,6-tetrafluoropyridine is a complex organic compound characterized by the presence of a fluorenyl group attached to a tetrafluoropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9-benzyl-9H-fluoren-9-yl)-2,3,5,6-tetrafluoropyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Fluorenyl Group: The fluorenyl group can be synthesized through the Friedel-Crafts alkylation of fluorene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Pyridine Ring: The tetrafluoropyridine ring can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable pyridine derivative with a fluorinating agent such as sulfur tetrafluoride.

    Coupling Reaction: The final step involves coupling the fluorenyl group with the tetrafluoropyridine ring. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acid derivatives and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(9-benzyl-9H-fluoren-9-yl)-2,3,5,6-tetrafluoropyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The tetrafluoropyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized fluorenyl derivatives.

    Reduction: Reduced fluorenyl derivatives.

    Substitution: Substituted tetrafluoropyridine derivatives.

Scientific Research Applications

4-(9-benzyl-9H-fluoren-9-yl)-2,3,5,6-tetrafluoropyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(9-benzyl-9H-fluoren-9-yl)-2,3,5,6-tetrafluoropyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(9-benzyl-9H-fluoren-9-yl)-2,3,5,6-tetrafluorobenzene
  • 4-(9-benzyl-9H-fluoren-9-yl)-2,3,5,6-tetrafluoropyrimidine
  • 4-(9-benzyl-9H-fluoren-9-yl)-2,3,5,6-tetrafluoropyridazine

Uniqueness

4-(9-benzyl-9H-fluoren-9-yl)-2,3,5,6-tetrafluoropyridine is unique due to the combination of the fluorenyl group and the tetrafluoropyridine ring This structural feature imparts specific chemical and physical properties, making it distinct from other similar compounds

Properties

IUPAC Name

4-(9-benzylfluoren-9-yl)-2,3,5,6-tetrafluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15F4N/c26-21-20(22(27)24(29)30-23(21)28)25(14-15-8-2-1-3-9-15)18-12-6-4-10-16(18)17-11-5-7-13-19(17)25/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLMPRVIBVPBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2(C3=CC=CC=C3C4=CC=CC=C42)C5=C(C(=NC(=C5F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15F4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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